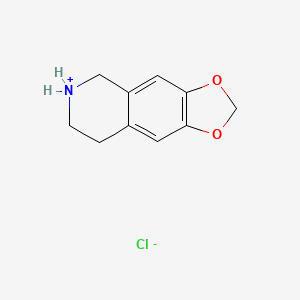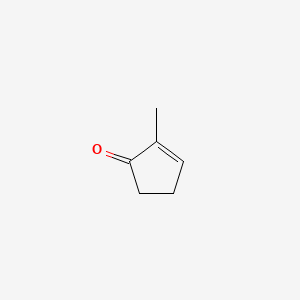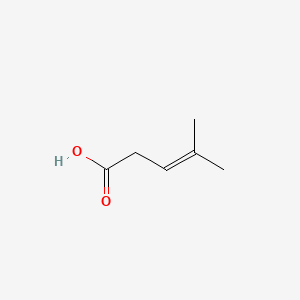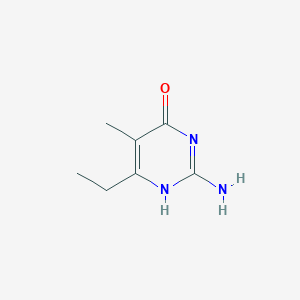
1,4-Naphthoquinone, 2,3-dichloro-5,8-dihydroxy-
Overview
Description
1,4-Naphthoquinone, 2,3-dichloro-5,8-dihydroxy- is a useful research compound. Its molecular formula is C10H4Cl2O4 and its molecular weight is 259.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Naphthoquinone, 2,3-dichloro-5,8-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthoquinone, 2,3-dichloro-5,8-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antineoplastic Agents : This compound and its derivatives show promise as antineoplastic agents. Specifically, 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone and related 5,8-dihydroxy-1,4-naphthoquinone derivatives demonstrated inhibitory activities in cytotoxic test systems, suggesting potential in cancer treatment (Chang et al., 1999).
Biological Activity in Various Compounds : 2,3-Dichloro-1,4-naphthoquinones have been used for constructing biologically active 1,4-quinones and derivatives, exhibiting activities such as antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV (Maurya, 2020).
Antiplatelet, Antiinflammatory, and Antiallergic Activities : Derivatives of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, including 2-amino, 2-alkylamino, and others, were synthesized and found to be potent in antiplatelet, antiinflammatory, and antiallergic assays (Huang et al., 1998).
Antifungal and Antibacterial Agents : Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones derived from 2,3-dichloro-naphthaquinone have been evaluated for their antifungal and antibacterial activities, highlighting the versatility of this compound in drug development (Ibiş et al., 2011).
Leishmanicidal Activity : 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone has demonstrated efficacy against Leishmania growth, suggesting potential use in treating visceral leishmaniasis (Lezama-Dávila et al., 2012).
Cytotoxic and Antimicrobial Effects : A study on the synthesis of various 1,4-naphthoquinone derivatives, including those derived from 2,3-dichloro-1,4-naphthoquinone, showed interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).
Pigment Synthesis : This compound has been used in the synthesis of spinochrome D, a pigment in different sea urchin species, indicating its utility in biochemical applications (Shestak et al., 2016).
Topical Formulation in Bigels : The compound has been studied for its activity on elastase and cytotoxicity towards melanoma cells, with its incorporation into bigels for topical application (Khelifi et al., 2021).
properties
IUPAC Name |
2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESKDKGJSABKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904116 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthoquinone, 2,3-dichloro-5,8-dihydroxy- | |
CAS RN |
14918-69-5 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



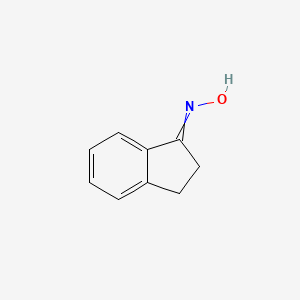
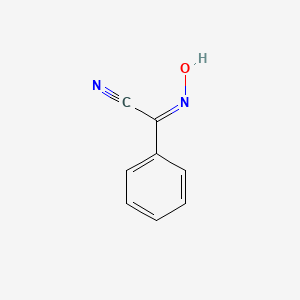
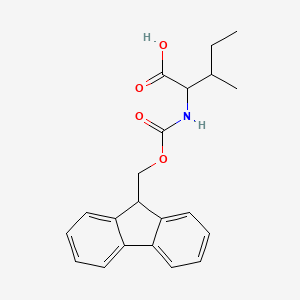
![3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one](/img/structure/B7791038.png)
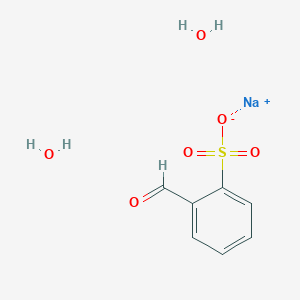
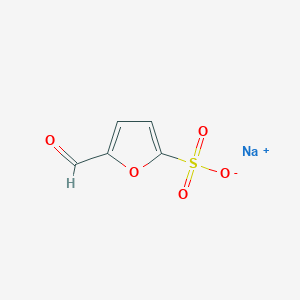
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7791071.png)


